

# The Impact of GPR55 Agonism on NFAT and CREB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR55 agonist 4 |           |
| Cat. No.:            | B12384335       | Get Quote |

#### Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant area of research in cellular signaling, implicated in a variety of physiological and pathological processes. Its activation by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoid compounds, triggers a cascade of intracellular events that modulate gene expression and cellular function. This technical guide provides an in-depth examination of the effects of GPR55 agonism on two critical transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and the cAMP response element-binding protein (CREB).

While this guide aims to be a comprehensive resource, it is important to note that a search of the scientific literature did not yield specific information on a compound referred to as "GPR55 agonist 4." Therefore, this document will focus on the well-characterized effects of established GPR55 agonists, providing a foundational understanding of how activation of this receptor influences NFAT and CREB signaling pathways. The data, protocols, and pathways described herein are compiled from peer-reviewed studies and are intended for researchers, scientists, and drug development professionals.

## **GPR55 Signaling and its Influence on NFAT and CREB**

GPR55 is known to couple to G $\alpha$ q and G $\alpha$ 12/13 proteins.[1][2][3] Activation of these G proteins initiates distinct downstream signaling cascades that ultimately converge on the activation of



transcription factors like NFAT and CREB.[2] The specific signaling pathway engaged can be influenced by the activating ligand, suggesting a potential for biased agonism.[4]

### **GPR55-Mediated NFAT Activation**

The activation of NFAT by GPR55 agonists is predominantly linked to the  $G\alpha12/13$ -RhoA signaling axis and subsequent increases in intracellular calcium. Upon agonist binding, GPR55 activates RhoA, which in turn can stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This sustained or oscillatory increase in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus, where it can regulate the expression of target genes.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., LPI, AM251)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFF"]; Galpha1213 [label="Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca\_release [label="Intracellular\nCa2+ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT\_P [label="NFAT-P\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT [label="NFAT\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene\_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> Galpha1213; Galpha1213 -> RhoA; RhoA -> PLC; PLC
-> Ca\_release; Ca\_release -> Calcineurin; Calcineurin -> NFAT\_P; NFAT\_P -> NFAT
[label="Dephosphorylation"]; NFAT -> Gene\_Expression; } caption: GPR55-NFAT Signaling
Pathway.

## **GPR55-Mediated CREB Activation**

The activation of CREB through GPR55 signaling appears to be more complex, potentially involving multiple parallel pathways. Studies have shown that GPR55 agonists can induce the phosphorylation of CREB, a key step for its activation. This phosphorylation can be mediated



by several kinases, including Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), extracellular signal-regulated kinase 1/2 (Erk1/2), and protein kinase A (PKA). The activation of these kinases can be initiated by the increase in intracellular calcium and potentially other G protein-mediated signaling events. Once phosphorylated, CREB can bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., O-1602)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G\_protein [label="Gαq/Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; Second\_Messengers [label="Intracellular\nSignaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="pCREB\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene\_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> G\_protein; G\_protein -> Second\_Messengers;
Second\_Messengers -> CaMKIV; Second\_Messengers -> Erk12; Second\_Messengers -> PKA; CaMKIV -> CREB; Erk12 -> CREB; PKA -> CREB; CREB -> pCREB
[label="Phosphorylation"]; pCREB -> Gene\_Expression; } caption: GPR55-CREB Signaling Pathway.

## **Quantitative Data on GPR55 Agonist Effects**

The following tables summarize quantitative data from various studies on the effects of GPR55 agonists on NFAT and CREB signaling. These tables are intended to provide a comparative overview of the potency and efficacy of different agonists.

Table 1: GPR55 Agonist-Induced NFAT Activation



| Agonist                                       | Cell Line            | Assay Type                      | EC50 /<br>Concentrati<br>on | Fold<br>Induction<br>(vs.<br>Control) | Reference |
|-----------------------------------------------|----------------------|---------------------------------|-----------------------------|---------------------------------------|-----------|
| L-α-<br>lysophosphati<br>dylinositol<br>(LPI) | GPR55-<br>HEK293     | NFAT-<br>luciferase<br>reporter | ~1 µM                       | Not specified                         |           |
| AM251                                         | GPR55-<br>HEK293     | NFAT-<br>luciferase<br>reporter | ~1 µM                       | Similar to LPI                        | •         |
| O-1602                                        | THP-1<br>macrophages | qRT-PCR for<br>NFATc2<br>mRNA   | 24h treatment               | Upregulated                           | -         |

Table 2: GPR55 Agonist-Induced CREB Phosphorylation



| Agonist                                       | Cell Line        | Assay Type              | Concentrati<br>on  | Fold<br>Induction<br>(vs.<br>Control) | Reference |
|-----------------------------------------------|------------------|-------------------------|--------------------|---------------------------------------|-----------|
| L-α-<br>lysophosphati<br>dylinositol<br>(LPI) | GPR55-<br>HEK293 | Western Blot<br>(pCREB) | 0.3-1 μM<br>(peak) | Marked<br>increase                    |           |
| AM251                                         | GPR55-<br>HEK293 | Western Blot<br>(pCREB) | Not specified      | ~150-175%<br>of LPI<br>response       |           |
| SR141716A                                     | GPR55-<br>HEK293 | Western Blot<br>(pCREB) | Not specified      | ~150-175%<br>of LPI<br>response       |           |
| O-1602                                        | MIN6 cells       | Western Blot<br>(pCREB) | 10 μΜ              | Significant increase                  |           |
| Abn-CBD                                       | MIN6 cells       | Western Blot<br>(pCREB) | 20 μΜ              | Significant increase                  |           |

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to assess the impact of GPR55 agonists on NFAT and CREB signaling.

## **NFAT Reporter Gene Assay**

Objective: To quantify the activation of NFAT transcription factors following treatment with a GPR55 agonist.

#### Materials:

- HEK293 cells stably expressing human GPR55 (GPR55-HEK293).
- NFAT-luciferase reporter plasmid.



- Control plasmid (e.g., Renilla luciferase) for normalization.
- Lipofectamine 2000 or similar transfection reagent.
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
- GPR55 agonist of interest.
- Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).
- · Luminometer.

#### Protocol:

- Cell Seeding: Seed GPR55-HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
- Agonist Treatment: Replace the medium with serum-free DMEM and treat the cells with various concentrations of the GPR55 agonist or vehicle control.
- Incubation: Incubate for an additional 6-8 hours.
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the luciferase assay kit.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NFAT activity by dividing the normalized luciferase activity of the agonist-treated samples by that of the vehicle-treated samples.

## **CREB Phosphorylation Western Blot**



Objective: To detect and quantify the phosphorylation of CREB at Serine 133 in response to GPR55 agonist treatment.

#### Materials:

- Cells expressing GPR55 (e.g., GPR55-HEK293, MIN6 cells).
- · GPR55 agonist of interest.
- Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
- Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
- Horseradish peroxidase (HRP)-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) detection reagent.
- Chemiluminescence imaging system.

#### Protocol:

- Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the GPR55
  agonist at the desired concentrations and time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.



- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Western Blotting: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total CREB antibody for normalization.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal for each sample.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for investigating the effect of a GPR55 agonist on a specific signaling pathway.

```
// Nodes A [label="Cell Culture\n(GPR55-expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transfection\n(if applicable, e.g., reporter assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GPR55 Agonist\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cell Lysis or\nFixation", fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Reporter Gene\nAssay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFF"]; E2 [label="Western Blot", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="Calcium Imaging", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Acquisition\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Conclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```



// Edges A -> B; B -> C; A -> C [style=dashed]; C -> D; D -> E1; D -> E2; C -> E3 [label="Live Cell\nAnalysis"]; E1 -> F; E2 -> F; E3 -> F; F -> G; } caption: Generalized Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological characterization of GPR55, a putative cannabinoid receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of GPR55 Agonism on NFAT and CREB Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384335#gpr55-agonist-4-effect-on-nfat-and-creb-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com